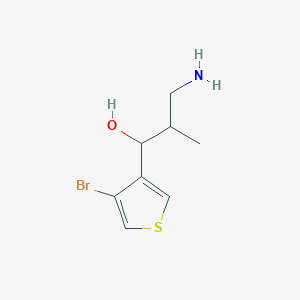

3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol

Description

3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol is a brominated thiophene derivative with a substituted aminopropanol backbone. This structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where bromine atoms and thiophene moieties play critical roles in binding affinity and selectivity .

Properties

Molecular Formula |

C8H12BrNOS |

|---|---|

Molecular Weight |

250.16 g/mol |

IUPAC Name |

3-amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C8H12BrNOS/c1-5(2-10)8(11)6-3-12-4-7(6)9/h3-5,8,11H,2,10H2,1H3 |

InChI Key |

XLMYUCDVZKNSDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CSC=C1Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol typically involves the following steps:

Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Amination: The brominated thiophene is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the brominated thiophene ring or the amino group, leading to various reduced derivatives.

Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced thiophene derivatives or amines.

Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.

Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology:

Biochemical Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.

Medicine:

Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry:

Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The brominated thiophene ring and amino group can participate in various binding interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related bromothiophene derivatives and aminopropanol analogs. Key differences in substituents, stereochemistry, and biological activity are highlighted below.

Table 1: Structural and Functional Comparison

Key Observations:

Bromothiophene vs. Thienopyridine/Indole Cores: The 4-bromothiophene group in the target compound contrasts with thienopyridine (SCH530348) or indole (RWJ56110) cores in similar drugs. Bromine may enhance electrophilic reactivity compared to chlorine or fluorine in other analogs, influencing metabolic stability or target engagement .

Aminopropanol Backbone: The 2-methylpropanolamine moiety in the target compound is structurally analogous to β-blockers (e.g., propranolol) but lacks the aryloxypropanolamine group critical for adrenergic receptor binding. Instead, the primary amine may facilitate interactions with acidic residues in enzymes or GPCRs .

Biological Activity Gaps: Unlike SCH530348 or E5555, which are well-characterized PAR1 antagonists, the target compound lacks reported activity data.

Methodological Considerations

The structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL for refinement . However, the absence of crystallographic data for the target compound limits direct comparison with analogs like RWJ56110 or SCH530348, whose structures are resolved with high precision .

Biological Activity

3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a brominated thiophene ring, an amino group, and a hydroxyl group, which contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

The molecular formula of this compound is C₈H₁₂BrNOS, with a molecular weight of approximately 250.16 g/mol. The presence of functional groups such as -NH₂ and -OH allows for significant hydrogen bonding capabilities, which may enhance its binding affinity to various biological receptors and enzymes.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit notable antimicrobial properties. Preliminary studies suggest that this compound may display significant antibacterial activity against various strains of bacteria and fungi.

| Microbial Strain | Minimal Inhibitory Concentration (mg/mL) |

|---|---|

| E. coli ATCC10536 | 0.5 |

| S. aureus DSM799 | 0.25 |

| C. albicans DSM1386 | 0.5 |

| A. alternata CBS1526 | 0.5 |

| F. linii KB-F1 | 0.25 |

| A. niger DSM1957 | 0.5 |

The compound has shown complete growth inhibition against S. aureus DSM799 and A. niger DSM1957, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The compound's anticancer properties are being explored through various in vitro studies, which have indicated cytotoxic effects against several cancer cell lines. For instance, it has been noted that structural modifications in similar compounds can enhance their antiproliferative activity.

In comparative studies involving similar aminochalcone derivatives, it was found that the presence of an amino group significantly contributes to cytotoxicity against cancer cells . The specific interactions of this compound with target proteins may lead to inhibition of cell proliferation pathways critical in cancer progression.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in inflammatory responses. Notably, it has been tested for its inhibitory activity against myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammation. The compound demonstrated an IC50 value comparable to known MPO inhibitors, showcasing its potential for therapeutic applications in inflammatory diseases.

Case Studies

Recent studies have focused on molecular docking simulations to predict the binding affinities of this compound with various biological targets:

- Molecular Docking Studies : These studies have indicated that the compound can form significant interactions with key amino acid residues in target proteins, potentially leading to inhibitory effects on enzyme activity.

- Cytotoxicity Assays : In vitro assays on different cancer cell lines showed varying degrees of cytotoxicity, with some derivatives exhibiting higher potency than established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.